Product packaging for L-Tyrosine-d2-1(Cat. No.:CAS No. 30811-19-9)

L-Tyrosine-d2-1

Cat. No.: B1588921
CAS No.: 30811-19-9
M. Wt: 183.20 g/mol
InChI Key: OUYCCCASQSFEME-ZQCIBQAJSA-N
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Description

The Significance of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a foundational technique in modern biochemical research, enabling scientists to track molecules through intricate biological processes. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including studies in humans. The core principle involves replacing an atom in a molecule with its heavier, stable isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (¹⁵N).

This isotopic substitution creates a mass shift that can be detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. By following the unique mass signature of the labeled molecule, researchers can elucidate reaction pathways, measure the flux of metabolites through a pathway, and quantify changes in protein abundance with high precision. This technique is particularly valuable for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds and for directly measuring the biosynthesis and degradation of biomolecules.

One of the most prominent methods utilizing this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in media containing "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. As cells grow and synthesize proteins, they incorporate these amino acids. When the proteins from different cell populations are combined and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for accurate quantification of relative protein abundance. nih.govnih.govthermofisher.comyoutube.comyoutube.com

Overview of Deuterated Amino Acids as Scientific Probes

Among the stable isotopes used for labeling, deuterium (²H) is particularly valuable. Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, have become indispensable probes in pharmaceutical, biological, and bioanalytical research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can confer greater metabolic stability to molecules, a property of increasing interest in drug development.

Deuterium-labeled amino acids are extensively used to:

Elucidate Biosynthetic Pathways and Reaction Mechanisms: By tracking the position of deuterium in products, researchers can deduce the sequence of chemical transformations.

Analyze Protein and Peptide Structure: Deuteration simplifies complex NMR spectra of large proteins, aiding in structural determination. cambridge.orgnih.gov In solid-state NMR, extensive deuteration can minimize the effects of abundant hydrogen nuclei, leading to narrower line-widths and enhanced spectral quality. nih.gov

Investigate Drug Metabolism: Mass spectrometry can be used to follow the metabolic fate of a drug labeled with deuterium.

Quantify Protein Turnover: In dynamic SILAC or heavy water (D₂O) labeling experiments, the rate of incorporation of deuterated amino acids into new proteins provides a direct measure of protein synthesis and degradation rates.

Despite their utility, the synthesis of selectively deuterated amino acids can be challenging, often requiring multi-step chemical processes or specialized enzymatic methods to achieve high levels of deuterium incorporation at specific sites. nih.govmdpi.comacs.org

Academic Research Context of L-4-Hydroxyphenyl-3,5-d2-alanine

L-4-Hydroxyphenyl-3,5-d2-alanine is the specific chemical name for L-tyrosine that has been deuterated at the 3rd and 5th positions of its phenyl ring. nih.govlgcstandards.comcdnisotopes.comlgcstandards.com This specific labeling pattern makes it an important tool for investigating the role of tyrosine in various biological contexts.

In quantitative proteomics , particularly in SILAC-based experiments, L-4-Hydroxyphenyl-3,5-d2-alanine can be used as the "heavy" amino acid. Its incorporation into proteins allows for the precise quantification of changes in protein expression, especially in studies of cell signaling pathways involving tyrosine phosphorylation. nih.gov For example, it can be used to study the downstream effects of receptor tyrosine kinase (RTK) activation. nih.gov By comparing the abundance of heavy-labeled peptides from stimulated cells to light-labeled peptides from control cells, scientists can identify proteins that are part of the signaling cascade. nih.gov

In NMR spectroscopy , the selective deuteration of the tyrosine ring helps to simplify crowded spectral regions. This allows for a clearer view of the signals from other atoms, facilitating the study of protein structure and dynamics. cambridge.orgnih.govacs.org Researchers can gain insights into the orientation and movement of tyrosine residues, which is crucial as these residues are often involved in key biological functions like enzyme catalysis and protein-protein interactions.

Furthermore, its use in mass spectrometry extends to hydrogen/deuterium exchange (HDX-MS) studies. While not a direct application of incorporating the labeled amino acid, the principles of tracking deuterium are central. HDX-MS provides information on protein conformation and dynamics in solution. The specific labeling in L-4-Hydroxyphenyl-3,5-d2-alanine also makes it a useful internal standard for quantifying endogenous L-tyrosine in complex biological samples.

Data Tables

Table 1: Properties of L-4-Hydroxyphenyl-3,5-d2-alanine

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid nih.govlgcstandards.comlgcstandards.com
Molecular Formula C₉H₉D₂NO₃
Molecular Weight 183.20 g/mol nih.govcdnisotopes.com
Exact Mass 183.086446705 Da nih.gov
CAS Number 30811-19-9 nih.govlgcstandards.comcdnisotopes.comlgcstandards.com
Synonyms L-Tyrosine-(phenyl-3,5-d2), 4-Hydroxy-L-phenylalanine-3,5-d2 nih.gov
Unlabeled CAS 60-18-4 (L-Tyrosine) cdnisotopes.comlgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1588921 L-Tyrosine-d2-1 CAS No. 30811-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-ZQCIBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473726
Record name L-4-Hydroxyphenyl-3,5-d2-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30811-19-9
Record name L-4-Hydroxyphenyl-3,5-d2-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30811-19-9
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Synthetic Strategies and Isotopic Incorporation Methodologies for L 4 Hydroxyphenyl 3,5 D2 Alanine

Chemical Synthesis Approaches for Site-Specific Deuteration of L-Tyrosine Derivatives

Direct chemical synthesis offers a foundational approach for producing deuterated amino acids. These methods often involve harsh conditions but can be effective for achieving high levels of deuterium (B1214612) incorporation at specific sites that are not readily accessible through enzymatic means.

A notable method for preparing L-4-Hydroxyphenyl-3,5-d2-alanine (also referred to as L-[2',6'-d₂]Tyr) involves the direct exchange of protons on the aromatic ring of L-Tyrosine. nih.gov In one such procedure, L-Tyrosine is heated in concentrated deuterated acid (DCl) at high temperatures (e.g., 180°C) for several hours. nih.gov This process facilitates the electrophilic substitution of hydrogen with deuterium at the ortho positions (3' and 5') relative to the hydroxyl group, which are activated for such exchange. This initial step, however, also leads to deuteration at the α-carbon, resulting in a DL-[2,2',3',5',6'-d₅]Tyr mixture. nih.gov

To achieve the desired site-specificity, subsequent chemical steps are required. The deuterium at the α-carbon can be selectively replaced with a proton by refluxing the compound in an acetic acid-acetic anhydride (B1165640) mixture. nih.gov This yields DL-[2',3',5',6'-d₄]Tyrosine. nih.gov The final step involves the enzymatic resolution of this racemic mixture to isolate the biologically active L-enantiomer. nih.gov A further reflux with 5.5N HCl can be used to prepare L-Tyr-d2 from the resulting Tyr-d4. nih.gov While effective, this multi-step process can result in moderate isotopic purity. nih.gov

Other chemical syntheses have been developed for deuterating tyrosine at different positions, such as the α and β carbons, using reagents like lithium aluminum deuteride (B1239839) on protected precursors. acs.orgiaea.org These methods underscore the versatility of chemical synthesis for accessing a variety of specifically labeled L-Tyrosine derivatives.

Enzymatic and Biocatalytic Routes for Deuterium Incorporation into Amino Acids

Enzymatic and biocatalytic methods present an increasingly attractive alternative to traditional chemical synthesis for deuterium labeling. nih.govacs.org These approaches offer superior site- and stereoselectivity under mild, aqueous conditions, often eliminating the need for complex protection and deprotection steps. nih.gov

Enzymes can create highly specific microenvironments that facilitate the exchange of protons on a substrate with deuterium from a solvent like deuterium oxide (D₂O). nih.govnih.gov This process, known as hydrogen-deuterium (H/D) exchange, is a powerful tool for isotopic labeling. nih.gov

While direct enzymatic deuteration of the tyrosine aromatic ring remains a significant challenge, enzymes have been successfully repurposed to install deuterium at other sites. For instance, an α-oxo-amine synthase from Microseira wollei, known as SxtA AONS, has been shown to catalyze the site- and stereoselective incorporation of deuterium at the α-carbon of a wide range of amino acids and their methyl esters. nih.gov The reaction proceeds efficiently using D₂O as the deuterium source under mild conditions. nih.gov This biocatalytic approach has been demonstrated on a preparative scale, highlighting its utility for generating valuable deuterated building blocks. nih.gov

A sophisticated biocatalytic strategy involves the use of multi-enzyme or multi-protein systems to achieve complex and highly selective modifications. nih.govacs.org A compelling example is a dual-protein system responsible for the biosynthesis of L-allo-Ile, which has been repurposed for the site-selective deuteration of various amino acids. nih.govacs.orgnih.govwisc.edu

This system consists of an aminotransferase, DsaD, and a small partner protein, DsaE. nih.govacs.org Research has shown that DsaD alone can catalyze the exchange of the α-proton of an amino acid with deuterium from the solvent. nih.govacs.orgresearchgate.net However, when DsaD is paired with its partner protein DsaE, the catalytic activity is expanded to include H/D exchange at the β-carbon (Cβ). nih.govacs.org This dual-protein catalysis allows for tunable site selectivity; the reaction can be directed to either Cα-deuteration exclusively or to combined Cα/Cβ-deuteration simply by including or omitting the DsaE partner protein. nih.govacs.org

The efficiency of Cβ-deuteration was found to be dependent on the concentration of the DsaE partner protein. nih.govwisc.edu Increasing the ratio of DsaE to DsaD significantly improved the level of deuterium incorporation at the Cβ position for a variety of amino acid substrates, making it a synthetically useful system. nih.gov This method has been successfully applied on a preparative scale using clarified cell lysates, which circumvents the need for costly protein purification and enhances operational simplicity. nih.govwisc.edu

Table 1: Substrate Scope of DsaD/DsaE Dual-Protein System for Cβ-Deuteration This interactive table summarizes the deuterium incorporation at the Cβ-position for various amino acid substrates using the DsaD/DsaE catalytic system. Data derived from studies on dual-protein catalysis. nih.gov

Amino Acid Substrate% Cβ Deuteration (DsaD only)% Cβ Deuteration (DsaD with DsaE)
L-Isoleucine<5%80-94%
L-Valine<5%~85%
L-Leucine<5%~90%
L-Norvaline<5%~88%
L-Alloisoleucine<5%~92%

Precursor Utilization in Biosynthetic Labeling Schemes

Biosynthetic labeling is a powerful strategy that leverages the natural metabolic pathways of living organisms to produce isotopically labeled compounds. This approach involves supplying a labeled precursor molecule to a cell culture or an in vitro enzymatic system, which then processes it into the desired final product.

For the synthesis of deuterated L-Tyrosine, a logical precursor is L-Phenylalanine. In many organisms, including humans, the enzyme Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-Phenylalanine to L-Tyrosine. wikipedia.orgwikipedia.org This enzymatic reaction involves the hydroxylation of the phenyl ring at the para-position. wikipedia.org

Therefore, a viable biosynthetic route to L-4-Hydroxyphenyl-3,5-d2-alanine would involve providing L-Phenylalanine, deuterated at the 3 and 5 positions of its phenyl ring, to a system containing active Phenylalanine hydroxylase. The enzyme would then convert this deuterated precursor into the correspondingly deuterated L-Tyrosine, preserving the isotopic labels. This method offers the advantage of producing the enantiomerically pure L-amino acid directly through the inherent stereospecificity of the enzyme.

L 4 Hydroxyphenyl 3,5 D2 Alanine As a Stable Isotope Tracer in Metabolic Research

Elucidation of Metabolic Pathways and Flux Analysis in Biological Systems

Stable isotope tracers like L-4-Hydroxyphenyl-3,5-d2-alanine are instrumental in mapping the intricate network of metabolic reactions and quantifying the rate of metabolite flow, known as metabolic flux. By introducing the labeled compound into a biological system, researchers can follow the incorporation of the deuterium (B1214612) atoms into downstream metabolites, thereby revealing the connectivity and activity of specific pathways.

L-4-Hydroxyphenyl-3,5-d2-alanine is an excellent tool for dissecting the catabolic and anabolic routes of tyrosine metabolism.

Catabolic Pathways: The degradation of tyrosine begins with its transamination to p-hydroxyphenylpyruvate, a reaction catalyzed by tyrosine aminotransferase. nih.gov Subsequent enzymatic steps convert p-hydroxyphenylpyruvate to homogentisate (B1232598), which is then further broken down into fumarate (B1241708) and acetoacetate. nih.gov These end products can then enter the citric acid cycle for energy production. By administering L-4-Hydroxyphenyl-3,5-d2-alanine, researchers can trace the deuterium label through these intermediates to quantify the rate of tyrosine catabolism. For instance, studies in patients with defects in the tyrosine oxidation pathway have utilized deuterated tyrosine loads to identify the specific enzymatic deficiencies by analyzing the excretion patterns of deuterated metabolites. nih.gov

Anabolic Pathways: Tyrosine is a precursor for the synthesis of several biologically crucial molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones (thyroxine and triiodothyronine), and the pigment melanin. nih.govnih.gov When L-4-Hydroxyphenyl-3,5-d2-alanine is introduced, the deuterium label will be incorporated into these anabolic products. Mass spectrometry can then be used to detect and quantify the labeled molecules, providing a direct measure of their synthesis rates.

A simplified representation of the metabolic fate of L-4-Hydroxyphenyl-3,5-d2-alanine is depicted in the following table:

Metabolic PathwayKey EnzymesLabeled Products
Catabolism Tyrosine aminotransferase, p-hydroxyphenylpyruvate dioxygenase, homogentisate 1,2-dioxygenaseDeuterated p-hydroxyphenylpyruvate, Deuterated homogentisate, Deuterated fumarate, Deuterated acetoacetate
Anabolism Tyrosine hydroxylase, DOPA decarboxylase, Dopamine β-hydroxylase, Phenylethanolamine N-methyltransferaseDeuterated L-DOPA, Deuterated dopamine, Deuterated norepinephrine, Deuterated epinephrine
ThyroperoxidaseDeuterated thyroxine (T4), Deuterated triiodothyronine (T3)
TyrosinaseDeuterated melanin

A key anabolic route for tyrosine is its synthesis from the essential amino acid phenylalanine, a process catalyzed by the enzyme phenylalanine hydroxylase, primarily in the liver. nih.gov The use of deuterated tracers has been fundamental in quantifying this conversion in vivo.

In these studies, a deuterated phenylalanine tracer, such as L-[ring-2H5]phenylalanine, is administered, and the appearance of the corresponding deuterated tyrosine (e.g., L-[ring-2H4]tyrosine) is monitored in the plasma. nih.gov This allows for the direct measurement of the rate of phenylalanine hydroxylation to tyrosine. By simultaneously infusing a differently labeled tyrosine tracer (e.g., L-[1-13C]tyrosine), researchers can determine the total tyrosine flux and, by extension, the proportion of tyrosine derived from phenylalanine versus from protein breakdown and dietary intake. nih.gov

The following table summarizes findings from a study that used deuterated phenylalanine to measure its conversion to tyrosine in healthy adults:

ParameterValue (μmol·kg⁻¹·h⁻¹)
Phenylalanine Turnover Rate36.1 ± 5.1
Tyrosine Turnover Rate39.8 ± 3.5
Phenylalanine to Tyrosine Conversion Rate5.83 ± 0.59
Percentage of Tyrosine Flux from Phenylalanine~16%

Data from a study using L-[ring-2H5]phenylalanine and L-[1-13C]tyrosine infusions in healthy postabsorptive adult volunteers. nih.gov

Quantification of Protein Synthesis and Degradation Rates in Model Organisms and in vitro Systems

Stable isotope-labeled amino acids are the gold standard for measuring the dynamics of protein turnover. The rates of protein synthesis and degradation can be determined by monitoring the incorporation of labeled amino acids into proteins and their release from proteins over time.

To measure protein synthesis, a system is "pulsed" with a labeled amino acid like L-4-Hydroxyphenyl-3,5-d2-alanine. The rate of incorporation of the deuterated tyrosine into the total protein pool or specific proteins is then measured, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of the hydrolyzed protein.

Conversely, to measure protein degradation, proteins are first labeled with the deuterated amino acid (a "pulse"), and then the system is transferred to a medium containing the unlabeled version of the amino acid (a "chase"). The rate of release of the labeled amino acid from the pre-labeled proteins into the medium is then monitored over time, providing a direct measure of the rate of protein breakdown. wikipedia.org While various radiolabeled amino acids have been used for this purpose, stable isotopes like deuterated tyrosine offer a non-radioactive alternative. nih.gov

Stable Isotope Probing for Metabolite Identification in Complex Biological Matrices

Stable Isotope Probing (SIP) is a powerful technique in metabolomics for the discovery of novel metabolites and the elucidation of metabolic pathways in complex biological samples. researchgate.net In a typical SIP experiment, a biological system is exposed to a substrate that is isotopically labeled, such as L-4-Hydroxyphenyl-3,5-d2-alanine.

As the labeled tyrosine is metabolized, the deuterium atoms are incorporated into a variety of downstream products. By analyzing the biological matrix with high-resolution mass spectrometry, researchers can identify molecules that exhibit a specific mass shift corresponding to the incorporation of one or more deuterium atoms. This allows for the confident identification of tyrosine-derived metabolites, even those present at low concentrations or those that are chemically novel and not present in existing metabolite databases. This approach is particularly useful for mapping the biotransformation of compounds in cell cultures or in vivo. researchgate.net

Metabolic Regulation Studies Employing Deuterated Tracers

Deuterated tracers such as L-4-Hydroxyphenyl-3,5-d2-alanine are valuable tools for investigating the regulation of metabolic pathways. By measuring the flux through a pathway under different physiological or pathological conditions, researchers can gain insights into how metabolic processes are controlled.

Comparative in vitro Metabolism Studies in Non-Human Biological Systems

In vitro systems, such as cryopreserved hepatocytes and liver microsomes from different species, are widely used in drug development and toxicology to predict the metabolic fate of new chemical entities in humans. nih.gov Comparative studies across species (e.g., rat, dog, monkey, and human) are crucial for identifying the most appropriate animal model for preclinical studies.

L-4-Hydroxyphenyl-3,5-d2-alanine can be used as a tool in such comparative studies to investigate species differences in tyrosine metabolism. By incubating the deuterated tyrosine with hepatocytes or liver microsomes from different species, researchers can identify and quantify the production of various metabolites. This can reveal species-specific differences in the activity of key enzymes involved in tyrosine catabolism and anabolism.

The following table illustrates hypothetical comparative metabolism data for L-4-Hydroxyphenyl-3,5-d2-alanine in liver hepatocytes from different species, based on known species differences in drug metabolism:

SpeciesRelative Rate of Tyrosine MetabolismPredominant Metabolite Profile
RatHighPrimarily glucuronide and sulfate (B86663) conjugates
DogModerateBalanced production of Phase I and Phase II metabolites
MonkeyModerate to HighSimilar to human, with some quantitative differences in specific pathways
HumanModerateA mix of Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolites

This table is illustrative and based on general observations of species differences in hepatic metabolism. nih.gov

Such studies are essential for understanding potential interspecies variations in the efficacy and toxicity of drugs that may interact with tyrosine metabolic pathways.

Spectroscopic Applications of L 4 Hydroxyphenyl 3,5 D2 Alanine in Structural and Dynamic Biochemistry

Enhancing Resolution in Nuclear Magnetic Resonance (NMR) Spectroscopy of Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biomolecules in solution. However, for larger proteins, spectral overlap and rapid signal decay can severely limit the resolution and information content of NMR spectra. The use of deuterated amino acids, such as L-4-Hydroxyphenyl-3,5-d2-alanine, provides a powerful strategy to overcome these limitations.

Probing Protein Structure and Dynamics using Deuterated Amino Acids

The incorporation of deuterated amino acids into proteins significantly simplifies ¹H-NMR spectra by replacing protons with deuterons, which are effectively "silent" in standard proton NMR experiments. nih.govrsc.org This reduction in the number of proton signals alleviates spectral crowding and allows for the resolution of individual resonances that would otherwise be obscured. nih.govrsc.org Specifically, the selective deuteration of the aromatic ring of tyrosine, as in L-4-Hydroxyphenyl-3,5-d2-alanine, eliminates the strong signals from the C3 and C5 protons, thereby enhancing the visibility of other nearby proton signals.

This approach is particularly beneficial for studying large proteins and protein complexes, where extensive signal overlap is a major challenge. nih.govresearchgate.net By reducing the number of proton-proton interactions, deuteration also leads to slower transverse relaxation rates (R2), resulting in sharper NMR signals and improved spectral quality. researchgate.netnih.gov This enables the detailed investigation of protein dynamics over a wide range of timescales, providing insights into conformational changes, protein folding, and molecular interactions. utoronto.ca The use of deuterated amino acids, often in combination with specific ¹³C and ¹⁵N labeling, has become an indispensable tool for modern NMR-based structural biology. nih.govutoronto.ca

NMR-Based Metabolomics Utilizing Deuterium (B1214612) Labeling

NMR-based metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov The use of stable isotope labeling, including deuterium, has significantly advanced this field by enabling the tracing of metabolic pathways and the measurement of metabolic fluxes. frontiersin.orgfrontiersin.org When a deuterium-labeled substrate like L-4-Hydroxyphenyl-3,5-d2-alanine is introduced into a biological system, the deuterium atoms act as a tracer, allowing researchers to follow the metabolic fate of the molecule.

The distinct NMR signal of deuterium or the altered signals of neighboring nuclei can be used to identify and quantify the downstream metabolites derived from the initial labeled compound. frontiersin.orgfrontiersin.org This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic picture of metabolic networks and how they respond to various stimuli or disease states. frontiersin.orgnih.gov The non-invasive and quantitative nature of NMR makes it particularly well-suited for these studies, as it allows for the simultaneous measurement of multiple metabolites without the need for extensive sample purification. nih.govnih.gov

Mass Spectrometry (MS) Applications in Quantitative Analysis of L-4-Hydroxyphenyl-3,5-d2-alanine and its Metabolites

Mass spectrometry (MS) is another powerful analytical technique that benefits greatly from the use of stable isotope-labeled compounds. The mass difference introduced by the deuterium atoms in L-4-Hydroxyphenyl-3,5-d2-alanine provides a unique signature that can be readily detected and quantified by MS.

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a gold-standard method for the highly accurate and precise quantification of molecules in complex mixtures. nih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard, such as L-4-Hydroxyphenyl-3,5-d2-alanine, to a sample containing the unlabeled analyte (L-tyrosine). The labeled and unlabeled compounds are chemically identical and thus behave identically during sample preparation and analysis.

By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled species, the exact concentration of the endogenous analyte can be determined with high accuracy, correcting for any sample loss during processing. nih.gov This method has been successfully applied to the quantitative analysis of phenylalanine and tyrosine in human plasma. nih.gov

AnalyteInternal StandardMethodApplication
PhenylalanineDL-Phenylalanine-4-d1GC-MS with selective ion monitoringIn vivo measurement of phenylalanine-4-monooxygenase activity
TyrosineL-tyrosine-d7GC-MS with selective ion monitoringIn vivo measurement of phenylalanine-4-monooxygenase activity

Metabolite Profiling and Identification with Stable Isotope Labeling

Stable isotope labeling is a powerful tool for metabolite profiling and the identification of unknown compounds in metabolomics studies. frontiersin.org When a biological system is supplied with a labeled precursor like L-4-Hydroxyphenyl-3,5-d2-alanine, all subsequent metabolites derived from it will carry the deuterium label. This creates a distinct isotopic pattern in the mass spectrum, which can be used to differentiate between metabolites originating from the labeled precursor and the background metabolome. nih.gov

This approach significantly aids in the identification of novel metabolites and the elucidation of metabolic pathways. nih.gov By combining stable isotope labeling with high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), researchers can obtain detailed structural information about the labeled metabolites, further facilitating their identification. frontiersin.org This strategy has been effectively used to trace the metabolism of amino acids like phenylalanine and tryptophan in plants. frontiersin.org

Isotope Labeling StrategyAnalytical PlatformKey Outcome
Triple-labeled phenylalanine (Phe-²H₅, Phe-²H₈, Phe-¹³C₉¹⁵N₁)High-resolution LC-MSIdentification of 47 phenylalanine-derived metabolites and reduction of structural isomers. nih.gov
¹³CO₂ global labeling and ¹³C-labeled phenylalanine/tryptophan tracingLC-HRMSCharacterization of unknown metabolites and classification into tracer-derived submetabolomes. frontiersin.org

Role in Mechanistic Enzymology and Biochemical Transformation Studies

Investigating Enzyme Reaction Mechanisms with Deuterium (B1214612) Kinetic Isotope Effects

The substitution of hydrogen with deuterium at a position that undergoes bond cleavage during the rate-determining step of a reaction typically results in a slower reaction rate. This phenomenon, known as a primary kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology. L-4-Hydroxyphenyl-3,5-d2-alanine is instrumental in these studies, particularly for enzymes that catalyze reactions involving the aromatic ring of tyrosine.

When an enzyme mechanism involves the abstraction of a proton from the 3 or 5 position of the tyrosine ring in its rate-limiting step, using L-4-Hydroxyphenyl-3,5-d2-alanine will result in a measurable KIE. For instance, in studies of phenylalanine hydroxylase, which converts phenylalanine to tyrosine, deuterated substrates are used to probe the chemical mechanisms of hydroxylation. nih.gov The magnitude of the observed KIE can provide profound insights into the transition state of the reaction, helping to distinguish between different possible mechanistic pathways, such as electrophilic aromatic substitution or the formation of radical intermediates.

Research on enzymes like L-phenylalanine dehydrogenase has also utilized deuterated substrates to investigate the mechanisms of oxidative deamination and reductive amination. icm.edu.pl By comparing the reaction rates of the standard substrate (L-tyrosine) with its deuterated counterpart, researchers can determine if the C-H bond cleavage on the aromatic ring is a kinetically significant step. icm.edu.pl A large KIE value suggests that this bond-breaking event is central to the slowest step of the reaction, while a value close to unity implies it occurs in a fast step or that the transition state is not sensitive to isotopic substitution at that position.

Enzyme StudiedDeuterated SubstrateObserved EffectMechanistic Insight
Phenylalanine Hydroxylase[3,5-²H₂]phenylalanineNormal KIE on kcatAromatic C-H bond cleavage is part of a rate-influencing step. nih.gov
L-Amino Acid OxidaseL-alanine-d₃Primary KIE of ~6.0C-H bond cleavage is the rate-limiting step, consistent with a hydride transfer mechanism. nih.gov
Aspartate Aminotransferase (Y225F mutant)L-aspartate-d₁Lack of discrimination against deuterium at CαCα-H abstraction is no longer the rate-determining step in the mutant enzyme. nih.gov

This table presents examples of how deuterium isotope effects are used to study enzyme mechanisms. The principles are directly applicable to studies using L-4-Hydroxyphenyl-3,5-d2-alanine for enzymes acting on the tyrosine ring.

Studies of Tyrosine and Phenylalanine Aminotransferase Pathways

Tyrosine aminotransferase (TAT) and phenylalanine aminotransferase are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that play a crucial role in amino acid catabolism. wikipedia.orgresearchgate.net They catalyze the transfer of an amino group from tyrosine or phenylalanine to an α-keto acid, initiating the breakdown of these amino acids. wikipedia.orgyoutube.com L-4-Hydroxyphenyl-3,5-d2-alanine is an invaluable tracer for studying the flux and regulation of these metabolic pathways.

By introducing this isotopically labeled compound into a biological system, scientists can track the fate of the tyrosine molecule. The deuterium atoms on the stable aromatic ring act as a signature, allowing for the detection of the molecule and its metabolic products, such as 4-hydroxyphenylpyruvate, using mass spectrometry. nih.gov This approach enables the measurement of the rate of tyrosine transamination in vivo and in vitro, providing data on enzyme activity and metabolic flux under various physiological or pathological conditions. nih.gov

Furthermore, such studies can help to understand the substrate specificity and potential for metabolic crossover. For example, investigating whether phenylalanine aminotransferase can process tyrosine by using L-4-Hydroxyphenyl-3,5-d2-alanine can clarify the enzyme's role in tyrosine metabolism, especially in conditions where the primary tyrosine pathway is compromised. nih.gov

Elucidation of Amino Acid Racemization Mechanisms (e.g., Alanine (B10760859) Racemase)

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.org Alanine racemase, for example, is essential for bacterial cell wall biosynthesis as it provides D-alanine. wikipedia.orgnih.gov The mechanism of these enzymes involves the abstraction of the proton from the α-carbon, forming a planar carbanion intermediate, which can then be reprotonated from either side to yield the L- or D-amino acid. nih.govmdpi.com

While L-4-Hydroxyphenyl-3,5-d2-alanine is deuterated on the ring, studies on racemization often involve deuteration at the α-carbon (Cα). The principle, however, remains rooted in the kinetic isotope effect. Replacing the Cα hydrogen with deuterium significantly slows the rate of racemization because the cleavage of the stronger C-D bond is typically the rate-limiting step. nih.gov This effect allows researchers to stabilize intermediates and study the kinetics of the racemization process in detail.

By using substrates deuterated at the α-position, scientists can confirm that Cα-H bond cleavage is central to the catalytic mechanism of racemases. nih.gov This technique is crucial for validating proposed mechanisms and for designing specific inhibitors that target the enzyme's active site. nih.gov Although alanine racemase itself does not act on tyrosine, the mechanistic principles elucidated by using deuterated substrates are broadly applicable to other amino acid racemases that may have a wider substrate scope. ebi.ac.ukdrugbank.com

Biosynthetic Pathway Interrogation for Aromatic Compounds

Tyrosine is a precursor for the biosynthesis of a wide range of important aromatic compounds, including neurotransmitters (dopamine), hormones (thyroxine), and pigments (melanin). nyu.eduwikipedia.org L-4-Hydroxyphenyl-3,5-d2-alanine serves as an essential tool for tracing the path of the tyrosine skeleton through these complex biosynthetic routes.

When L-4-Hydroxyphenyl-3,5-d2-alanine is supplied to a cell or organism, the deuterium labels are carried through subsequent metabolic transformations. Researchers can then isolate downstream products and use mass spectrometry to determine if they retain the deuterium atoms. This "isotopic tracing" provides definitive evidence of the biosynthetic relationship between tyrosine and the target molecule.

For example, in studying the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase, the use of [3,5-²H₂]phenylalanine allows for the direct observation of the formation of deuterated tyrosine. nih.gov This confirms the pathway and can be used to quantify its activity. nih.gov Similarly, feeding L-4-Hydroxyphenyl-3,5-d2-alanine to systems that produce compounds derived from tyrosine can elucidate whether the aromatic ring is incorporated intact or if it undergoes further modifications that might involve the loss of the deuterium labels.

Exploring Stereochemical Aspects of Amino Acid Transformations

The stereochemistry of enzymatic reactions is a fundamental aspect of their function. Enzymes are highly stereospecific, often acting on only one enantiomer of a substrate and producing a stereochemically defined product. L-4-Hydroxyphenyl-3,5-d2-alanine, as a chiral molecule with isotopic labels, can be used to investigate the stereochemical course of reactions involving the tyrosine molecule.

Biocatalytic methods have been developed for the stereoselective deuteration of amino acids, highlighting the ability of enzymes to control C-D bond formation with high precision. nih.govescholarship.org Conversely, L-4-Hydroxyphenyl-3,5-d2-alanine can be used to probe whether an enzyme-catalyzed reaction proceeds with retention or inversion of stereochemistry at a particular center, or if a reaction involving the aromatic ring is stereospecific. For example, if an enzyme were to catalyze a reaction that removes one of the deuterium atoms from the prochiral C3 and C5 positions, analyzing the product's stereochemistry could reveal the enzyme's geometric constraints and its mechanism for distinguishing between the two otherwise equivalent positions. This level of detail is critical for a complete understanding of enzyme structure-function relationships. libretexts.orglibretexts.org

Advanced Analytical Methodologies for the Research Quantification of L 4 Hydroxyphenyl 3,5 D2 Alanine

Chromatographic-Mass Spectrometric Method Development for Tracer Studies

Tracer studies utilizing L-4-Hydroxyphenyl-3,5-d2-alanine rely on the ability to distinguish and accurately measure the labeled compound from its endogenous, unlabeled counterpart. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR/MS) have been effectively employed for this purpose. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like amino acids, derivatization is a necessary prerequisite to increase their volatility and improve chromatographic separation. researchgate.net

Derivatization and Analysis:

A common derivatization agent used for amino acids prior to GC-MS analysis is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable derivatives. researchgate.net The derivatized L-4-Hydroxyphenyl-3,5-d2-alanine can then be separated on a suitable GC column and detected by the mass spectrometer. The mass spectrometer allows for the selective monitoring of ions specific to the deuterated and non-deuterated forms of the analyte, enabling accurate quantification of the isotopic enrichment.

Key Parameters for GC-MS Analysis of Amino Acid Standards: researchgate.net

ParameterDescription
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Required for amino acids to increase volatility. MTBSTFA is a common agent.
Detection Mass spectrometer detects specific ions for labeled and unlabeled compounds.
Application Suitable for metabolomic analysis of deuterated amino acid standards. sigmaaldrich.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR/MS) Techniques

LC-HR/MS offers a highly sensitive and specific alternative for the quantification of L-4-Hydroxyphenyl-3,5-d2-alanine, particularly in complex biological matrices. nih.gov This technique separates compounds in the liquid phase before they are ionized and detected by a high-resolution mass spectrometer.

Method Development:

A typical LC-HR/MS method involves protein precipitation from the sample matrix, often using methanol, followed by analysis using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This approach has been shown to yield high analyte recovery and minimal matrix effects. nih.gov The high resolution of the mass spectrometer allows for the precise mass measurement of the parent and fragment ions, which is critical for differentiating between the deuterated tracer and the endogenous compound.

Advantages of LC-HR/MS:

High Sensitivity: Lower limits of quantitation (LLOQs) can be achieved, often in the low micromolar to nanomolar range. nih.gov

High Specificity: The ability to perform tandem mass spectrometry (MS/MS) provides a high degree of confidence in compound identification and quantification.

No Derivatization Required: Unlike GC-MS, LC-MS can directly analyze many polar compounds like amino acids without the need for chemical derivatization.

Summary of a Validated UPLC-MS/MS Method for Related Phenyl-containing Acids: nih.gov

ParameterValue/Description
Sample Preparation Protein precipitation with methanol
Analytical Technique Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Analyte Recovery ~100%
Matrix Effects Not observed
Lower Limits of Quantitation (LLOQs) 0.02 to 0.25 μmol/L

Quality Control and Purity Assessment of Deuterated Amino Acid Standards for Research

The accuracy of quantitative tracer studies is fundamentally dependent on the quality and purity of the stable isotope-labeled internal standards used. Therefore, rigorous quality control (QC) procedures are essential.

Purity Determination:

The purity of deuterated amino acid standards is typically assessed using a combination of analytical techniques. bachem.com High-performance liquid chromatography (HPLC) is a standard method for determining chemical purity, where the peak area of the primary compound is compared to the total area of all peaks. bachem.com

Identity Confirmation:

Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV spectroscopy are used to confirm the chemical structure and composition of the standard. bachem.com Elemental analysis can also be performed to verify the carbon, hydrogen, and nitrogen content against the calculated values for the molecular formula. bachem.com

Isotopic Enrichment and Optical Purity:

For deuterated standards, it is crucial to determine the isotopic enrichment, which is the percentage of the compound that is labeled with the stable isotope. Mass spectrometry is the primary tool for this assessment. Additionally, the optical purity, or the enantiomeric excess, is a critical parameter for amino acid derivatives and is often determined to ensure the correct stereoisomer is present. bachem.com

Comprehensive Purity Analysis:

A comprehensive mass balance approach can be employed to determine the purity of amino acid reference materials. nih.gov This method involves the separate quantification of various potential impurities, including: nih.gov

Related Structure Impurities (RSIs): Determined by a combination of LC-IDMS/MS, LC-MS/MS, and LC-UV with derivatization. nih.gov

Water Content: Measured by Karl Fischer coulometry. nih.gov

Organic Solvent Residue (OSR): Quantified using GC-MS. nih.gov

Non-Volatile Residue (NVR): Assessed through thermogravimetry. nih.gov

The absence of the incorrect enantiomer (e.g., D-amino acids) can be confirmed using specific derivatization reagents followed by LC-UV analysis. nih.gov

Q & A

Q. What are the established methods for synthesizing and characterizing L-4-Hydroxyphenyl-3,5-d2-alanine?

  • Methodological Answer : Synthesis typically involves selective deuteration of L-tyrosine at the 3,5 positions of the phenyl ring. This is achieved via catalytic exchange reactions using deuterium oxide (D₂O) under acidic conditions or via halogen-deuterium exchange using palladium catalysts. Characterization employs:
  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at the 3,5 positions (distinct ¹H-NMR signal suppression and deuterium splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., 98 atom% D) and verifies molecular weight (183.20 g/mol) .
  • Chiral HPLC : Ensures retention of L-configuration and absence of racemization during synthesis .

Q. How is isotopic purity validated for this deuterated compound, and what are the limitations of common analytical techniques?

  • Methodological Answer : Isotopic purity is assessed using:
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment with precision down to 0.01 atom% D.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects C-D stretching vibrations (~2100 cm⁻¹), though overlapping peaks may require deconvolution .
    Limitations :
  • NMR may underestimate deuterium content due to residual protiated impurities.
  • MS requires correction for natural isotopic abundance of carbon and nitrogen .

Q. Why is deuterium labeling at the 3,5 positions of the phenyl ring significant in biochemical studies?

  • Methodological Answer : Deuterium at these positions minimizes metabolic scrambling in tyrosine-derived pathways (e.g., dopamine or melanin synthesis). The 3,5-d2 configuration preserves the compound’s phenolic hydroxyl group, enabling studies on:
  • Isotope Effects : Reduced C-H bond cleavage rates in enzymatic reactions (e.g., tyrosine hydroxylase) .
  • Tracer Stability : Enhanced resistance to non-enzymatic oxidation compared to protiated analogs .

Advanced Research Questions

Q. How can L-4-Hydroxyphenyl-3,5-d2-alanine resolve contradictions in kinetic data for tyrosine metabolic enzymes?

  • Methodological Answer : Discrepancies in enzyme kinetics (e.g., tyrosine aminotransferase) may arise from solvent isotope effects or differential binding affinities. To address this:
  • Parallel Experiments : Compare kinetics using protiated vs. deuterated substrates to isolate isotope effects .
  • Computational Modeling : Use density functional theory (DFT) to predict deuterium’s impact on transition-state stabilization .
    Example: A 2-3x slower turnover rate in deuterated substrates suggests rate-limiting C-H bond cleavage .

Q. What experimental designs optimize the use of this compound in in vivo metabolic tracing studies?

  • Methodological Answer : Key considerations include:
  • Dosage : Use isotopically enriched doses (≥98 atom% D) to ensure detectable tracer signals in metabolic byproducts (e.g., deuterated dopaquinone) .
  • Sample Preparation : Acidic extraction (pH <3) stabilizes phenolic compounds in biological matrices.
  • Analytical Workflow : Combine LC-MS/MS with stable isotope dilution to quantify tracer incorporation into downstream metabolites .

Q. How can researchers mitigate instability issues during storage and handling of L-4-Hydroxyphenyl-3,5-d2-alanine?

  • Methodological Answer : The compound’s phenolic group is prone to oxidation. Mitigation strategies:
  • Storage : -20°C under inert gas (argon) in amber vials to prevent light/oxygen degradation .
  • Solvent Selection : Use acidic buffers (pH 4-5) or organic solvents (e.g., DMSO) to suppress deprotonation and radical formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.